4-[3-(Acryloyloxy)propoxy]benzoic acid
Overview
Description
4-[3-(Acryloyloxy)propoxy]benzoic acid is a chemical compound with the molecular formula C13H14O5. It is characterized by a benzene ring attached to a propylene glycol moiety and an acryloyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-acryloyloxypropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Acryloyloxy)propoxy]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of esters or amides.
Scientific Research Applications
4-[3-(Acryloyloxy)propoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and as a building block in organic synthesis.
Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Industry: It is utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which 4-[3-(Acryloyloxy)propoxy]benzoic acid exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological targets through hydrogen bonding or hydrophobic interactions. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: Similar structure but lacks the acryloyloxy group.
3-Acryloyloxypropyl Acrylate: Contains an acryloyloxy group but has a different benzene ring substitution pattern.
4-(3-Methacryloyloxypropoxy)benzoic Acid: Similar structure but with a methacryloyloxy group instead of acryloyloxy.
Uniqueness: 4-[3-(Acryloyloxy)propoxy]benzoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in various fields.
Properties
IUPAC Name |
4-(3-prop-2-enoyloxypropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-12(14)18-9-3-8-17-11-6-4-10(5-7-11)13(15)16/h2,4-7H,1,3,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBWYWGJQFTBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595041 | |
Record name | 4-[3-(Acryloyloxy)propoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245349-46-6 | |
Record name | 4-[3-(Acryloyloxy)propoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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